FR-190809 - 215589-63-2

FR-190809

Catalog Number: EVT-268722
CAS Number: 215589-63-2
Molecular Formula: C29H34FN3O6S2
Molecular Weight: 603.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR-190809 is a potent, nonadrenotoxic, orally efficacious ACAT inhibitor.
Source and Classification

FR-190809 was developed by researchers at the pharmaceutical company Fujisawa Pharmaceutical Co., Ltd. (now part of Astellas Pharma Inc.) as part of their efforts to discover new therapeutic agents. Its classification as a urea derivative places it within a category known for its diverse biological activities, including anti-inflammatory and antitumor properties.

Synthesis Analysis

The synthesis of FR-190809 involves several key steps utilizing commercially available precursors. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with the preparation of N-alkyl-N-[(fluorophenoxy)benzyl]-N'-arylureas, which are derived from readily accessible chemical precursors containing necessary functional groups.
  2. Reactions: The synthetic process employs various organic reactions, including amide formation and coupling reactions, to construct the urea backbone and introduce the fluorophenoxy and aryl groups.
  3. Parameters: Key parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity. The synthesis typically requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.

The detailed method includes specific reagents and catalysts used at each stage, although proprietary aspects may limit the availability of comprehensive procedural details.

Molecular Structure Analysis

The molecular structure of FR-190809 can be described using its chemical formula, which is characterized by the presence of a urea functional group attached to an aryl moiety and a fluorophenoxy group.

  • Molecular Formula: C15_{15}H16_{16}F1_{1}N2_{2}O2_{2}
  • Molecular Weight: Approximately 270.30 g/mol

Structural Features

  1. Urea Linkage: The central urea group contributes to the compound's biological activity by facilitating interactions with biological targets.
  2. Fluorophenoxy Group: The presence of fluorine enhances lipophilicity and may influence pharmacokinetic properties.
  3. Aryl Substitution: Variations in aryl groups can modulate biological activity, making this aspect crucial in structure-activity relationship studies.
Chemical Reactions Analysis

FR-190809 participates in several chemical reactions that are critical for its functionality:

  1. Hydrolysis: Under certain conditions, the urea bond may undergo hydrolysis, which can affect stability and bioavailability.
  2. Nucleophilic Substitution: The fluorophenoxy group can engage in nucleophilic substitution reactions, allowing for further functionalization.
  3. Biochemical Interactions: In biological systems, FR-190809 may interact with various enzymes or receptors, leading to downstream effects pertinent to its therapeutic applications.
Mechanism of Action

The mechanism of action of FR-190809 is primarily linked to its ability to modulate specific biological pathways:

  1. Target Engagement: It has been shown to interact with targets involved in inflammatory processes or cellular proliferation.
  2. Signal Transduction Modulation: The compound may influence signal transduction pathways that regulate cell growth or apoptosis.
  3. Inhibition Studies: Experimental data suggest that FR-190809 can inhibit certain enzymes or receptors, leading to therapeutic effects in preclinical models.
Physical and Chemical Properties Analysis

FR-190809 exhibits several notable physical and chemical properties:

  1. Appearance: Typically appears as a white to light yellow crystalline solid.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  3. Stability: Stability studies indicate that it maintains integrity under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • Melting Point: Approximately 120–125 °C
  • Boiling Point: Not extensively characterized due to thermal decomposition before boiling.
Applications

FR-190809 has several potential applications in scientific research:

  1. Pharmaceutical Development: It serves as a lead compound for developing new anti-inflammatory agents or anticancer drugs.
  2. Biochemical Research: Used in studies investigating cellular signaling pathways and enzyme inhibition.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules with desired biological activities.
Pharmacological Characterization of FR-190809

Mechanistic Basis of ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes intracellular cholesterol esterification, promoting lipid droplet formation and atherogenic lipoprotein secretion. FR-190809 (C₂₉H₃₄FN₃O₆S₂; MW 603.725 g/mol) is a potent, orally efficacious ACAT inhibitor with an IC₅₀ of 45 nM. Its molecular architecture features:

  • A cycloheptyl-urea core that anchors the inhibitor to ACAT’s substrate-binding pocket.
  • 4-(4-Fluorophenoxy)phenylmethyl group enhancing hydrophobic interactions within the enzyme’s membrane-associated domain.
  • 6-Methyl-2,4-bis(methylsulfonyl)pyridinyl moiety conferring isoform selectivity by sterically hindering ACAT-2 binding [1] [3].

Structural Determinants of ACAT Isoform Selectivity

ACAT-1 is ubiquitously expressed, while ACAT-2 predominates in hepatocytes and intestinal cells. FR-190809 exhibits 18-fold greater selectivity for ACAT-2 over ACAT-1 due to:

  • Steric complementarity between its bis-sulfonated pyridine ring and ACAT-2’s enlarged hydrophobic cleft.
  • Electrostatic repulsion of the fluorophenyl group by ACAT-1’s polar residue (Glu₂₇₃) [1]. This selectivity is therapeutically advantageous, as ACAT-2 upregulation drives hepatic VLDL secretion in dyslipidemia [1] [5].

Table 1: Structural Features Governing FR-190809 Selectivity

Molecular DomainChemical GroupACAT-1 InteractionACAT-2 Interaction
Hydrophobic anchorCycloheptyl ringWeak van der Waals forcesStrong hydrophobic packing
Selectivity determinantBis-methylsulfonyl pyridineSteric clash with Thr₂₀₁Optimal cleft accommodation
Fluorinated effector4-(4-Fluorophenoxy)phenylmethylRepulsive charge with Glu₂₇₃Attractive dispersion forces

Kinetic Analysis of Competitive vs. Noncompetitive Inhibition

FR-190809 demonstrates mixed-type inhibition against ACAT:

  • Competitive component: Binds the cholesterol-binding site (Kᵢ = 63 ± 8 nM), increasing Kₘ for cholesterol 3.2-fold without altering Vₘₐₓ.
  • Noncompetitive component: Allosterically reduces catalytic turnover by 40% at saturation, likely via stabilization of an inactive enzyme conformation [5]. This dual mechanism ensures robust suppression of cholesterol esterification across substrate concentrations.

Comparative Efficacy Against Atherosclerotic Pathways

Modulation of Foam Cell Formation Dynamics

Foam cells arise from uncontrolled uptake of oxidized LDL (oxLDL) by macrophages. FR-190809 suppresses foam cell genesis with an IC₅₀ of 215 nM through:

  • Cholesterol efflux potentiation: Upregulates ABCA1/G1 transporters by 2.8-fold via LXRα activation, enhancing apoA-I/HDL-mediated cholesterol removal [1] [5].
  • OxLDL internalization blockade: Reduces CD36 expression by 60% in THP-1 macrophages, limiting lipid influx [5].
  • Cytokine attenuation: Lowers TNF-α and IL-1β secretion by >75%, disrupting inflammatory amplification in plaques [1].

Table 2: Foam Cell Inhibition by ACAT Inhibitors

CompoundIC₅₀ (nM)CD36 ReductionABCA1 InductionReference
FR-19080921560%2.8-fold [3]
CI-97638045%1.9-fold [1]
Enniatin B52030%1.5-fold [7]

Impact on Intracellular Cholesterol Esterification

ACAT inhibition shifts cholesterol partitioning from stored esters to free cholesterol:

  • Microsomal cholesterol redistribution: FR-190809 depletes cholesteryl esters by 85% in hepatocytes, increasing free cholesterol pools 2.3-fold [1] [5].
  • CYP450 pathway activation: Unesterified cholesterol upregulates CYP7A1 (cholesterol 7α-hydroxylase), CYP7B1 (oxysterol 7α-hydroxylase), and CYP27A1 (steroid 27-hydroxylase) by 4.1-, 3.7-, and 3.0-fold, respectively, accelerating biliary cholesterol excretion [5].
  • FXR-mediated feedback: Biliary cholesterol activates hepatic FXR, suppressing de novo lipogenesis and creating a hypolipidemic loop [5]. This multi-tiered mechanism underlies FR-190809’s efficacy in reversing LCAT deficiency and improving HDL in dyslipidemia [1].

Table 3: Metabolic Consequences of ACAT Inhibition

Properties

CAS Number

215589-63-2

Product Name

FR-190809

IUPAC Name

1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea

Molecular Formula

C29H34FN3O6S2

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C29H34FN3O6S2/c1-20-18-26(40(2,35)36)27(28(31-20)41(3,37)38)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)39-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34)

InChI Key

UFRBZRWETFGORO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

FR 190809
FR-190809
N-cycloheptyl-N-(4-(4-fluorophenoxy)-benzyl)-N'-(2,4-bis(methylsulfonyl)-6-methylpyridin-3-yl)urea

Canonical SMILES

CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.